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Compound of Interest

Compound Name:

1-(4-

Nitrophenyl)cyclopropanecarbonitr

ile

Cat. No.: B1308643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies and

expected data for the structural validation of 1-(4-Nitrophenyl)cyclopropanecarbonitrile. In

the absence of publicly available, peer-reviewed experimental data for this specific compound,

this guide presents predicted data based on established principles of analytical chemistry and

provides a comparison with structurally related molecules. This approach offers a robust

framework for researchers undertaking the synthesis and characterization of this and similar

compounds.

Predicted Spectroscopic and Crystallographic Data
The structural confirmation of a novel compound like 1-(4-
Nitrophenyl)cyclopropanecarbonitrile relies on a combination of spectroscopic and

crystallographic techniques. Each method provides unique and complementary information

about the molecule's connectivity, functional groups, and three-dimensional arrangement.
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The following table summarizes the predicted and comparative experimental data for the

structural elucidation of 1-(4-Nitrophenyl)cyclopropanecarbonitrile. For comparison, data for

the related compounds 4-Nitrobenzonitrile and Cyclopropanecarbonitrile are included.

Analytical Technique

1-(4-

Nitrophenyl)cyclopro

panecarbonitrile

(Predicted)

4-Nitrobenzonitrile

(Experimental)[1][2]
[3][4]

Cyclopropanecarbon

itrile (Experimental)

[5][6][7]

¹H NMR (ppm)

Aromatic protons

(AA'BB' system): ~8.3

(d, 2H), ~7.8 (d, 2H);

Cyclopropyl protons:

~1.5-1.8 (m, 4H)

Aromatic protons

(AA'BB' system): ~8.4

(d, 2H), ~7.9 (d, 2H)

Cyclopropyl protons:

~1.3 (m, 1H), ~1.0 (m,

4H)

¹³C NMR (ppm)

Aromatic C-NO₂:

~148; Aromatic C-CN:

~115; Aromatic CH:

~129, ~124;

Quaternary

cyclopropyl C: ~20;

Cyclopropyl CH₂: ~15;

Nitrile C: ~120

Aromatic C-NO₂:

~150; Aromatic C-CN:

~112; Aromatic CH:

~134, ~125; Nitrile C:

~118

Quaternary

cyclopropyl C: ~1;

Cyclopropyl CH₂: ~9;

Nitrile C: ~122

Mass Spectrometry

(EI-MS) m/z

Molecular Ion [M]⁺:

188; Fragments: 142

[M-NO₂]⁺, 116 [M-

NO₂-C₂H₂]⁺, 102

[C₇H₄N]⁺, 76 [C₆H₄]⁺

Molecular Ion [M]⁺:

148; Fragments: 118

[M-NO]⁺, 102 [M-

NO₂]⁺, 75 [C₆H₃]⁺

Molecular Ion [M]⁺:

67; Fragments: 66 [M-

H]⁺, 41 [C₃H₅]⁺, 39

[C₃H₃]⁺

X-ray Crystallography

Monoclinic or

Orthorhombic space

group. Packing

influenced by dipole-

dipole interactions of

nitro and nitrile

groups.

Data available,

confirming planar

aromatic ring.

Not applicable (liquid

at room temperature).
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Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based

on standard laboratory practices and can be adapted based on available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a

good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence (e.g.,

PENDANT, DEPT) is recommended to distinguish between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z)

using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum. The fragmentation pattern

provides valuable information about the molecular structure. Characteristic losses for

nitroaromatic compounds include NO₂ (46 Da) and NO (30 Da).[8][9]
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X-ray Crystallography
Single Crystal X-ray Diffraction:

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This can be

achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling

crystallization from a suitable solvent.

Crystal Mounting: Mount a well-defined single crystal on a goniometer head.

Data Collection: Place the crystal in a cooled nitrogen stream (typically 100 K) and collect

diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα,

Cu Kα).

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

parameters and space group. Solve the crystal structure using direct methods or

Patterson methods, and refine the atomic positions and thermal parameters to obtain a

final structural model.

Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive structural

validation of 1-(4-Nitrophenyl)cyclopropanecarbonitrile.
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Experimental Workflow for Structural Validation

Synthesis & Purification

Spectroscopic Analysis

Crystallographic Analysis

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

Purification (e.g., Column Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, 2D)

Mass Spectrometry
(EI-MS, HRMS) Infrared Spectroscopy

Single Crystal Growth

Structure Confirmation

X-ray Diffraction

Definitive 3D Structure

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and structural elucidation of 1-(4-
Nitrophenyl)cyclopropanecarbonitrile.
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A direct experimental comparison with an isomeric or electronically different analogue would

provide further confidence in the structural assignment. For instance, comparing the

spectroscopic data of 1-(4-Nitrophenyl)cyclopropanecarbonitrile with 1-(3-

Nitrophenyl)cyclopropanecarbonitrile would highlight distinct differences in the aromatic region

of the NMR spectra and potentially different fragmentation patterns in mass spectrometry.

In conclusion, while direct experimental data for 1-(4-Nitrophenyl)cyclopropanecarbonitrile
is not readily available in the public domain, a combination of predictive methods and

comparison with structurally related compounds provides a strong basis for its structural

validation. The experimental protocols and expected data presented in this guide offer a

valuable resource for researchers working with this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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